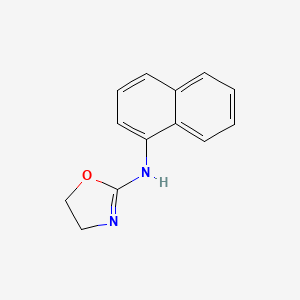![molecular formula C22H16BrClN2O3 B12005103 [4-bromo-2-[(E)-[(2-methylbenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate CAS No. 765275-53-4](/img/structure/B12005103.png)
[4-bromo-2-[(E)-[(2-methylbenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, with the chemical formula C28H21BrClN3O5S, is a fascinating member of the chemical world. It features a hydrazone linkage and aromatic rings, making it an intriguing subject for study.
Vorbereitungsmethoden
Synthetic Routes:
The synthetic route to this compound involves the condensation of a hydrazine derivative with a benzoyl chloride compound. The reaction proceeds via an imine intermediate, leading to the formation of the hydrazone bond. The specific synthetic steps and conditions can vary, but the overall process is well-established.
Industrial Production:
While industrial-scale production details might be proprietary, laboratories typically synthesize this compound using standard organic chemistry techniques. Researchers employ reagents like hydrazine hydrate, benzoyl chloride, and bromine derivatives to achieve the desired product.
Analyse Chemischer Reaktionen
Reactions:
Oxidation: The phenyl ring can undergo oxidation reactions, potentially leading to the formation of phenolic compounds.
Substitution: The bromine atom is susceptible to nucleophilic substitution reactions.
Reduction: Reduction of the carbonyl group may yield the corresponding alcohol.
Common Reagents:
Hydrazine hydrate: Used for hydrazone formation.
Bromine: Introduces the bromine atom.
Base (e.g., NaOH): Facilitates the condensation reaction.
Major Products:
The major product is the target compound itself, 4-bromo-2-[(E)-[(2-methylbenzoyl)hydrazinylidene]methyl]phenyl 2-chlorobenzoate.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Potential therapeutic properties or drug development.
Industry: Used in material science or as a precursor for other compounds.
Wirkmechanismus
The compound’s mechanism of action likely involves interactions with specific molecular targets. Further research is needed to elucidate these pathways fully.
Vergleich Mit ähnlichen Verbindungen
While I don’t have direct information on similar compounds, researchers often compare this compound’s properties, reactivity, and applications with related hydrazones and benzoyl derivatives.
Eigenschaften
CAS-Nummer |
765275-53-4 |
|---|---|
Molekularformel |
C22H16BrClN2O3 |
Molekulargewicht |
471.7 g/mol |
IUPAC-Name |
[4-bromo-2-[(E)-[(2-methylbenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C22H16BrClN2O3/c1-14-6-2-3-7-17(14)21(27)26-25-13-15-12-16(23)10-11-20(15)29-22(28)18-8-4-5-9-19(18)24/h2-13H,1H3,(H,26,27)/b25-13+ |
InChI-Schlüssel |
QZWKZHFJFKKDTQ-DHRITJCHSA-N |
Isomerische SMILES |
CC1=CC=CC=C1C(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl |
Kanonische SMILES |
CC1=CC=CC=C1C(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(E)-(3-nitrophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12005022.png)
![2-({5-[(2,4-dichlorophenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-methylphenyl)ethanone](/img/structure/B12005025.png)

![2-methyl-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one](/img/structure/B12005038.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B12005046.png)


![Ethyl (5-(4-methylstyryl)-1H-benzo[d]imidazol-2-yl)carbamate](/img/structure/B12005063.png)


![(4E)-5-(3,4-dichlorophenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione](/img/structure/B12005077.png)


![(5Z)-5-{[1-Phenyl-3-(2-thienyl)-1H-pyrazol-4-YL]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12005101.png)
